2-(Bromomethyl)-4-tert-butyl-1,3-oxazole
Description
Properties
IUPAC Name |
2-(bromomethyl)-4-tert-butyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrNO/c1-8(2,3)6-5-11-7(4-9)10-6/h5H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAZZKUJFFRPES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=COC(=N1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Ketoazides for Oxazole Core Formation
The construction of the oxazole ring system via β-ketoazide intermediates has emerged as a robust strategy for introducing substituents at positions 2 and 4. In a method adapted from iminophosphorane-mediated syntheses, β-ketoazides bearing a tert-butyl group undergo cyclization with carbon disulfide (CS₂) and triphenylphosphine (TPP) to form 2-mercapto-oxazoles. While this approach primarily yields thiol-functionalized derivatives, substitution of CS₂ with bromine sources such as N-bromosuccinimide (NBS) or molecular bromine (Br₂) under radical conditions enables direct incorporation of the bromomethyl group.
For instance, heating β-ketoazide 1 (R = tert-butyl) with TPP and Br₂ in dioxane at 100°C for 4 hours facilitates the formation of 2-(bromomethyl)-4-tert-butyl-1,3-oxazole 3 via an intermediate iminophosphorane complex (Scheme 1). This method avoids hazardous H₂S generation and achieves yields up to 78% in multi-gram scales, underscoring its scalability.
Table 1: Optimization of Solvents for Cyclocondensation
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| Dioxane | 100 | 78 |
| THF | 80 | 65 |
| Acetonitrile | 80 | 43 |
Bromination of Preformed 2-Methyl-4-tert-butyl-1,3-oxazole
Direct bromination of the methyl group at position 2 offers a streamlined route to the target compound. Radical bromination using NBS and azo initiators (e.g., AIBN) in carbon tetrachloride (CCl₄) selectively converts 2-methyl-4-tert-butyl-1,3-oxazole 4 into the bromomethyl derivative 5 (Scheme 2). This method, inspired by analogous brominations in pyridopyrimidinone systems, proceeds via a benzylic hydrogen abstraction mechanism, achieving yields of 85–90% under reflux conditions.
Critical Parameters:
- NBS Stoichiometry: A 1.2:1 molar ratio of NBS to 4 minimizes di-bromination byproducts.
- Reaction Time: Prolonged heating (>12 hours) reduces yields due to radical recombination.
Multi-Step Synthesis via Halogenated Ketone Intermediates
A patent-pending approach for structurally related oxazoles involves a four-step sequence starting from halogenated ketones (Scheme 3):
- Hydrolysis: 2-Bromo-1-(4-tert-butylphenyl)ethyl ketone 6 is hydrolyzed to 1-(4-tert-butylphenyl)-2-hydroxyethanone 7 using NaOH in ethanol-water (yield: 58%).
- Esterification: Treatment of 7 with acetyl chloride yields the acetate 8 , facilitating subsequent cyclization.
- Cyclization: Heating 8 with ammonium acetate in acetic acid generates 4-tert-butyl-2-methyl-1,3-oxazole 9 (yield: 72%).
- Bromination: Radical bromination of 9 with NBS affords 5 in 67% yield.
This method’s modularity allows for the introduction of diverse substituents, though the tert-butyl group’s steric bulk necessitates careful optimization of cyclization temperatures.
Alkylation of Oxazole Salts with Bromomethylating Agents
A less conventional but highly efficient method involves the alkylation of oxazole salts with tert-butyl 4-(bromomethyl)benzoate 10 . Deprotonation of 4-tert-butyl-1,3-oxazole 11 with NaH in DMF generates a nucleophilic species that reacts with 10 to install the bromomethyl group at position 2 (Scheme 4). This method achieves 34.5–98% yields depending on the base and solvent, with CS₂CO₃ in DMF proving optimal for large-scale synthesis.
Table 2: Comparative Analysis of Synthetic Methods
Mechanistic Insights and Side-Reaction Mitigation
The tert-butyl group’s electron-donating nature influences reaction pathways by stabilizing transition states during cyclization and directing electrophilic bromination to position 2. Side reactions, such as over-bromination or oxazole ring opening, are mitigated through:
- Temperature Control: Maintaining reactions below 100°C prevents decomposition.
- Solvent Polarity: Polar aprotic solvents (e.g., DMF, dioxane) enhance intermediate stability.
- Protecting Groups: Transient protection of the tert-butyl group as a benzoate ester minimizes steric hindrance during alkylation.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-4-tert-butyl-1,3-oxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in these reactions.
Major Products Formed
Nucleophilic Substitution: Products include substituted oxazoles with various functional groups.
Oxidation: Oxidized derivatives of oxazole.
Reduction: Reduced forms of the original compound, such as 2-methyl-4-(tert-butyl)oxazole.
Scientific Research Applications
2-(Bromomethyl)-4-tert-butyl-1,3-oxazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4-tert-butyl-1,3-oxazole involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds and functional groups. This reactivity is exploited in the synthesis of biologically active compounds. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
2-tert-Butyl-4-(chloromethyl)-1,3-oxazole
- Molecular Formula: C₈H₁₂ClNO
- CAS Number : 198075-82-0
- Molar Mass : 173.64 g/mol
- Key Differences :
4-(4-Bromophenyl)-2-methyl-1,3-oxazole
- CAS Number : 22091-49-2
- Structure : A bromophenyl group replaces the tert-butyl and bromomethyl substituents.
- Key Differences: Bromine is part of an aromatic ring, altering electronic properties (electron-withdrawing effect vs. alkyl bromine’s leaving-group propensity). Potential applications in materials science due to planar aromatic structure .
Heterocyclic Variants
3-Amino-5-tert-butylisoxazole
- Structure: Isoxazole ring (oxygen and nitrogen adjacent) with tert-butyl and amino groups.
- Key Differences: Isoxazole’s electronic structure differs from oxazole, influencing hydrogen-bonding and solubility.
Data Table: Comparative Properties of Selected Oxazole Derivatives
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Density (g/cm³) | Boiling Point (°C) | pKa |
|---|---|---|---|---|---|---|
| 2-(Bromomethyl)-4-tert-butyl-1,3-oxazole | 1595737-86-2 | C₇H₁₀BrNO | 204.06 | 1.375±0.06 | 221.8±33.0 | 0.16±0.36 |
| 2-tert-Butyl-4-(chloromethyl)-1,3-oxazole | 198075-82-0 | C₈H₁₂ClNO | 173.64 | N/A | N/A | N/A |
| 4-(4-Bromophenyl)-2-methyl-1,3-oxazole | 22091-49-2 | C₁₀H₈BrNO | 238.09 (calc.) | N/A | N/A | N/A |
| 3-Amino-5-tert-butylisoxazole | N/A | C₇H₁₂N₂O | 142.18 (calc.) | N/A | N/A | N/A |
Biological Activity
2-(Bromomethyl)-4-tert-butyl-1,3-oxazole is a heterocyclic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, along with relevant research findings and case studies.
- Molecular Formula : C₈H₁₂BrNO
- Molecular Weight : 218.09 g/mol
- CAS Number : 2126162-62-5
Antimicrobial Activity
Research has shown that oxazole derivatives exhibit significant antimicrobial properties. The structure of this compound suggests potential efficacy against various pathogens.
Table 1: Antimicrobial Activity of Oxazole Derivatives
| Compound | MIC (µg/ml) against Bacteria |
|---|---|
| This compound | TBD |
| Reference Drug (Ampicillin) | 0.5 - 4 |
| Reference Drug (Ciprofloxacin) | 0.5 - 2 |
Studies have indicated that structurally similar oxazoles have shown activity against bacteria such as Staphylococcus aureus and Escherichia coli . The specific MIC values for this compound are yet to be determined in extensive studies.
Anticancer Activity
The anticancer potential of oxazole derivatives has been a subject of extensive research. Compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines.
Case Study:
A study investigated the structure-activity relationship (SAR) of oxazoles and found that certain substitutions significantly enhanced their anticancer activity. For instance, derivatives with electron-withdrawing groups exhibited improved potency against human cancer cell lines .
Table 2: Anticancer Activity of Related Oxazoles
| Compound | IC₅₀ (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 10 | MCF-7 (breast cancer) |
| Compound B | 15 | HeLa (cervical cancer) |
| This compound | TBD | TBD |
Anti-inflammatory Activity
Oxazole derivatives have been noted for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. The mechanism involves the modulation of inflammatory pathways, making them promising candidates for further therapeutic development.
Research Findings:
A study highlighted that certain oxazole derivatives inhibited COX enzymes effectively, leading to reduced inflammation in animal models . This suggests that this compound may exhibit similar effects, warranting further investigation.
The biological activity of this compound is likely mediated through its interaction with various biological targets:
- Enzyme Inhibition : Potential inhibition of COX enzymes contributing to anti-inflammatory effects.
- Cellular Uptake : The presence of the bromomethyl group may enhance cellular permeability and bioavailability.
- Receptor Interaction : Possible interactions with specific receptors involved in cell signaling pathways related to cancer proliferation and infection response.
Q & A
Q. How can researchers address challenges in characterizing reactive intermediates during the synthesis of this compound?
- Methodological Answer :
- Cryogenic Trapping : Use liquid nitrogen to stabilize transient intermediates for characterization via EPR or XAS .
- Time-Resolved Spectroscopy : Ultrafast UV-Vis or pump-probe techniques to capture short-lived species .
- Theoretical Studies : CASSCF calculations to predict intermediate geometries and spin states .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
